Fmoc-His(Boc)-OH

Solid-Phase Peptide Synthesis Histidine Epimerization Microwave-Assisted SPPS

Fmoc-His(Boc)-OH (CAS 81379-52-4) is a protected histidine derivative for Fmoc SPPS. Its N-im-Boc protection significantly reduces epimerization vs. Trt analogs, especially in microwave-assisted synthesis (90-105°C). Critical for GMP peptide APIs (e.g., liraglutide, semaglutide) and oligohistidine sequences. Available as free acid or CHA salt in high purity.

Molecular Formula C26H27N3O6
Molecular Weight 477.5 g/mol
Cat. No. B557461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(Boc)-OH
SynonymsFmoc-His(Boc)-OH; 81379-52-4; Fmoc-His(Boc)-OH.CHA; 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine; Fmoc-His(Boc)-OHCHA; Fmoc-L-His(Boc)-OH; SCHEMBL3439705; CTK8F9906; MolPort-003-987-791; ZINC2517142; CF-491; AKOS015907010; AC-1897; AJ-67818; AK170150; BC215189; BC245607; TL8006695; FT-0641823; ST51054153
Molecular FormulaC26H27N3O6
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1
InChIKeyZRHPMMZWDWMKPD-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Fmoc-His(Boc)-OH: A High-Purity Histidine Building Block for Fmoc-SPPS


Fmoc-His(Boc)-OH (CAS 81379-52-4) is a protected L-histidine derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS) . It features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function and an acid-labile tert-butyloxycarbonyl (Boc) group on the Nπ-position of the imidazole side chain [1]. This orthogonal protection strategy enables selective, stepwise peptide chain assembly under mild conditions while mitigating the inherent tendency of histidine to undergo epimerization during activation and coupling [2].

Why Fmoc-His(Boc)-OH Cannot Be Substituted with Trityl- or Mbom-Protected Analogs


Substituting Fmoc-His(Boc)-OH with other Fmoc-compatible histidine derivatives such as Fmoc-His(Trt)-OH or Fmoc-His(π-Mbom)-OH introduces significant and quantifiable risks in SPPS workflows [1]. The underlying mechanism of histidine epimerization involves intramolecular deprotonation of the α-carbon by the nucleophilic Nπ nitrogen upon activation [2]. While the bulky trityl (Trt) group on the Nτ-position provides steric shielding against N-acylation, it fails to adequately suppress this base-catalyzed racemization pathway [3]. Conversely, the carbamate-based Boc group on the Nπ-position exerts a strong electron-withdrawing effect that reduces the basicity of the imidazole nitrogen, thereby directly inhibiting the deprotonation step and dramatically lowering epimerization rates under both ambient and elevated temperature conditions [3]. Consequently, the selection of protecting group is not interchangeable; it directly dictates the enantiomeric purity of the final peptide product.

Quantitative Evidence for Selecting Fmoc-His(Boc)-OH Over Alternative Histidine Building Blocks


Fmoc-His(Boc)-OH Reduces Epimerization 20-Fold Compared to Trityl-Protected Histidine at 90°C

Under identical microwave-assisted SPPS conditions at 90°C, Fmoc-His(Boc)-OH exhibited an epimerization rate of 0.81%, whereas the widely used analog Fmoc-His(Trt)-OH showed an epimerization rate greater than 16% [1]. This represents a greater than 20-fold reduction in D-isomer formation for the Boc-protected derivative. The Boc group's carbamate moiety effectively withdraws electron density from the imidazole π-system, lowering its basicity and thus preventing α-proton abstraction during activation [1]. This quantitative advantage directly translates to significantly higher crude peptide purity and reduced purification burden.

Solid-Phase Peptide Synthesis Histidine Epimerization Microwave-Assisted SPPS

Superior Enantiomeric Purity Specifications for Fmoc-His(Boc)-OH in Commercial Supply

Commercial specifications for Fmoc-His(Boc)-OH are available with a certified enantiomeric purity of ≥99.8%, coupled with an HPLC purity of ≥99.0% [1]. In contrast, many general-purpose amino acid derivatives, including common histidine analogs, are supplied with lower purity thresholds (e.g., 95% HPLC purity for some Trt-protected forms) . The high enantiomeric purity specification is particularly critical for histidine, as even trace levels of D-histidine impurity in the building block can lead to the incorporation of incorrect stereoisomers, fundamentally altering the biological activity and three-dimensional structure of the target peptide [2].

Chiral Purity Quality Control Peptide API Manufacturing

Fmoc-His(Boc)-OH Maintains Low Epimerization at Extreme Temperatures (105°C) for Accelerated SPPS

Fmoc-His(Boc)-OH is documented to provide effective protection against epimerization even at temperatures as high as 105°C [1]. This is a significant operational advantage, as it permits the use of elevated-temperature or microwave-assisted protocols that dramatically shorten coupling and deprotection cycle times (e.g., from hours to minutes) [2]. While many base-labile protecting groups are incompatible with such thermal stress, the Boc group's stability under these conditions allows for faster synthesis without sacrificing stereochemical integrity. This contrasts with the labile nature of Trt protection, which shows elevated racemization even at modestly increased temperatures [3].

High-Temperature SPPS Microwave Peptide Synthesis Racemization Resistance

Cost-Effectiveness and Commercial Availability of Fmoc-His(Boc)-OH Compared to Nπ-Mbom Analogs

While Nπ-protected derivatives like Fmoc-His(π-Mbom)-OH also offer strong suppression of epimerization by blocking the α-hydrogen access route, their commercial adoption is limited by high cost and low batch availability due to a multi-step synthetic strategy requiring orthogonal protection during Mbom group installation [1]. In direct comparison, Fmoc-His(Boc)-OH is described as a 'valuable alternative' that provides comparable synthetic performance but with greater accessibility and lower cost, making it available in bulk quantities as either the free acid or cyclohexylamine (CHA) salt [1]. This makes Boc protection the more economically viable option for both research and large-scale manufacturing [2].

Reagent Sourcing Bulk Supply Cost-Efficient SPPS

Comparison of Epimerization Rates: Fmoc-His(Boc)-OH vs. Fmoc-His(Fmoc)-OH at Varying Temperatures

A comparative study of epimerization rates for different histidine protecting groups under varying temperature conditions revealed that Fmoc-His(Boc)-OH exhibits an epimerization rate of 0.81% at 90°C, while Fmoc-His(Fmoc)-OH shows a rate of 0.18% at a lower temperature of 50°C . Although the double-Fmoc protected derivative demonstrates slightly lower epimerization at its optimal lower temperature, the Boc derivative offers a more practical balance by allowing robust synthesis at higher temperatures where coupling kinetics are significantly faster. This makes Fmoc-His(Boc)-OH the preferred choice for high-throughput or microwave-assisted protocols where speed and efficiency are prioritized.

Epimerization Kinetics Comparative Analysis SPPS Optimization

High-Impact Application Scenarios for Fmoc-His(Boc)-OH in Peptide R&D and Manufacturing


Microwave-Assisted SPPS of Difficult or Aggregating Peptide Sequences

For peptides prone to aggregation or containing multiple histidine residues, conventional room-temperature synthesis often results in poor yields and high epimerization. Fmoc-His(Boc)-OH's demonstrated thermal stability up to 105°C and low epimerization rate (0.81% at 90°C) makes it the reagent of choice for microwave-assisted SPPS protocols [1]. These protocols dramatically shorten cycle times (e.g., 2-minute couplings) while maintaining stereochemical integrity, enabling efficient synthesis of challenging targets such as beta-amyloid (Aβ1-42) and therapeutic peptides like liraglutide [1].

Large-Scale Manufacturing of Peptide APIs Requiring High Chiral Purity

In cGMP manufacturing of peptide active pharmaceutical ingredients (APIs), the control of enantiomeric impurities is a critical quality attribute. The commercial availability of Fmoc-His(Boc)-OH with certified enantiomeric purity ≥99.8% and HPLC purity ≥99.0% [2] provides a robust starting material that minimizes the risk of D-histidine incorporation. This, combined with its superior cost-effectiveness and bulk availability compared to specialized Nπ-Mbom derivatives [3], makes it a strategically preferred building block for scalable, cost-sensitive peptide production where high purity and batch-to-batch consistency are non-negotiable [4].

Synthesis of Oligohistidine Tags and Peptide-Oligonucleotide Conjugates

The synthesis of polyhistidine sequences (e.g., His-tags for protein purification) or peptide-oligonucleotide conjugates presents unique challenges due to the high local concentration of imidazole groups, which exacerbates epimerization and side reactions. Fmoc-His(Boc)-OH is specifically documented to show a lower tendency to racemize during coupling than its Trt analog and has been successfully used in the SPPS of oligohistidines and peptide-oligonucleotide conjugates . The orthogonal Boc protection ensures that the imidazole nitrogen remains inert during Fmoc deprotection cycles, preventing chain termination and ensuring the fidelity of the repetitive His sequence .

Accelerated Protocol Development in Academic and CRO Laboratories

For academic core facilities and contract research organizations (CROs) that operate high-throughput peptide synthesizers, the ability to use a single histidine derivative across a wide range of sequences and temperatures streamlines inventory management and method development. The broad compatibility of Fmoc-His(Boc)-OH with both standard room-temperature and elevated-temperature DIC/Oxyma Pure activation protocols [1] reduces the need to stock multiple histidine derivatives. Its greater commercial accessibility and lower cost relative to π-Mbom analogs [3] also make it an economically sound choice for labs running diverse and frequently changing peptide synthesis campaigns.

Technical Documentation Hub

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